Narcotoline

Descripción

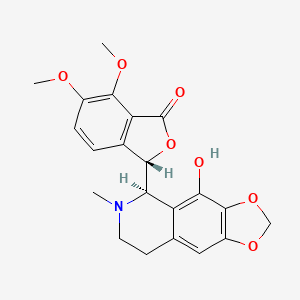

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,23H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGZCSKYOKDBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)O)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narcotoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-40-4 | |

| Record name | [S-(R*,R*)]-6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-hydroxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Narcotoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | Narcotoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Chemotaxonomic Distribution of Narcotoline

Presence in Papaver somniferum (Opium Poppy) Cultivars

Papaver somniferum is cultivated globally for various purposes, including the production of opium for pharmaceutical use, the extraction of specific alkaloids, and the harvesting of poppy seeds for culinary applications. These distinct cultivation goals have led to the development of cultivars with markedly different alkaloid profiles. Narcotoline is one of the many alkaloids present in P. somniferum, and its abundance is a key characteristic distinguishing different chemotypes.

Accumulation Patterns in Culinary versus Pharmaceutical Strains

Research has revealed a notable divergence in alkaloid accumulation between P. somniferum strains bred for pharmaceutical purposes (often referred to as "narcotic" or "opium" strains) and those cultivated for culinary use (often termed "condiment" or "food" strains).

Pharmaceutical Strains: These cultivars are selectively bred to maximize the production of morphinan (B1239233) alkaloids, such as morphine, codeine, and thebaine, which are highly valued by the pharmaceutical industry for their analgesic and other medicinal properties. In these strains, morphinan alkaloids constitute the vast majority of the latex alkaloids. For instance, an elite pharmaceutical cultivar was found to have 91.2% of its latex alkaloids composed of morphine, codeine, and thebaine capes.gov.brnih.govwikipedia.orgresearchgate.net.

Culinary Strains: In contrast, culinary strains are characterized by significantly lower levels of morphinan alkaloids. Instead, they tend to accumulate higher concentrations of other alkaloid classes, particularly phthalide (B148349) isoquinolines. In a condiment cultivar, this compound and noscapine (B1679977) together accounted for approximately 80.5% of the latex alkaloids, with morphinan alkaloids representing only about 18.8% capes.gov.brnih.govresearchgate.net. The cultivar 'Marianne' is frequently cited as an example of a condiment-type strain that accumulates high levels of this compound and noscapine wikipedia.orgnih.govnih.gov.

This differential accumulation highlights a clear genetic basis for alkaloid production, allowing for the selection of cultivars tailored to specific industrial or agricultural needs wikipedia.orgmdpi.comresearchgate.net. While pharmaceutical strains prioritize opioid precursors, culinary strains often feature higher concentrations of compounds like this compound, which have different pharmacological profiles wikipedia.orghmdb.canih.gov.

Table 1: Comparative Alkaloid Distribution in Papaver somniferum Cultivars

| Cultivar Type | Primary Alkaloid Class Focus | Major Alkaloids (Latex) | Relative Abundance of Major Alkaloids | This compound Presence |

| Pharmaceutical | Morphinans | Morphine, Codeine, Thebaine | ~91.2% capes.gov.brnih.govwikipedia.orgresearchgate.net | Lower |

| Culinary/Condiment | Phthalide Isoquinolines | This compound, Noscapine | ~80.5% capes.gov.brnih.govresearchgate.net | Higher |

| Culinary/Condiment | Morphinans | Morphine, Codeine, Thebaine | ~18.8% capes.gov.brnih.govresearchgate.net | Higher |

Biosynthetic Co-occurrence with Related Phthalide Isoquinoline (B145761) Alkaloids

This compound is a member of the phthalide isoquinoline alkaloid family hmdb.canih.govwikidata.orgfoodb.cajmp.irdntb.gov.ua. Within P. somniferum, it biosynthetically co-occurs with a wide array of other alkaloids, including morphinans, benzylisoquinolines, and other phthalide isoquinolines. Its biosynthesis is intricately linked to pathways involving O-methyltransferases (OMTs) nih.govnih.govnih.govgenome.jpresearchgate.net.

The biosynthesis of noscapine, another prominent phthalide isoquinoline, shares common intermediates and enzymatic steps with this compound. For instance, in the absence of a specific methylation step in the noscapine pathway, a parallel route can lead to this compound hemiacetal nih.gov. Subsequent dehydrogenation converts these hemiacetals into noscapine and this compound, respectively nih.gov. Research indicates that certain OMT enzymes, like OMT2, play a role in the accumulation of this compound; suppression of OMT2 transcript levels has been shown to increase this compound accumulation nih.gov. The cultivar 'Marianne', known for its high this compound content, exhibits a mutation in its OMT2 enzyme that prevents proper heterodimer formation, potentially impacting its alkaloid profile nih.gov.

This compound is often found alongside other key alkaloids of P. somniferum, such as morphine, codeine, thebaine, and papaverine (B1678415) wikipedia.orgjmp.irfrontiersin.orgbiorxiv.orgucl.ac.uk. This co-occurrence is a result of the complex metabolic network within the plant, where various branches of the benzylisoquinoline alkaloid pathway operate simultaneously jmp.irgenome.jp.

Chemodiversity within the Genus Papaver

The genus Papaver is renowned for its significant chemodiversity, encompassing a vast array of alkaloid structures researchgate.netnih.govresearchgate.net. While Papaver somniferum is the most extensively studied species due to its economic and medicinal importance, other Papaver species also contribute to the genus's alkaloid profile and are valuable in chemotaxonomic studies researchgate.net.

Table 2: Major Alkaloids Found in Papaver somniferum

| Alkaloid Class | Representative Alkaloids (Examples) | Primary Use/Significance |

| Morphinans | Morphine, Codeine, Thebaine | Analgesics, antitussives, precursors for semi-synthetic opioids |

| Phthalide Isoquinolines | Noscapine, this compound | Antitussives, potential anticancer agents |

| Benzylisoquinolines | Papaverine, Laudanosine | Smooth muscle relaxants, vasodilators |

| Benzo[c]phenanthridines | Sanguinarine | Antimicrobial, cytotoxic properties |

| Protoberberines | Berberine (B55584) | Antimicrobial, anti-inflammatory properties |

Biosynthesis of Narcotoline in Plant and Engineered Systems

Enzymatic Pathways and Key Intermediates

The journey to Narcotoline involves several critical enzymatic transformations, starting from fundamental building blocks and progressing through specialized intermediates.

The biosynthesis of most BIAs, including those leading to this compound, begins with the aromatic amino acids L-tryptophan and L-tyrosine nih.govoup.com. L-tyrosine is a primary precursor, undergoing decarboxylation to form tyramine, which is subsequently hydroxylated to dopamine (B1211576) nih.gov. Dopamine then condenses with 4-hydroxyphenylacetaldehyde (4-HPAA), itself derived from tyrosine, in a Pictet-Spengler reaction catalyzed by (S)-norcoclaurine synthase (NCS). This condensation yields (S)-norcoclaurine, the first committed intermediate in the BIA pathway nih.govoup.com. From (S)-norcoclaurine, a series of methylations, hydroxylations, and cyclizations lead to key intermediates like (S)-reticuline, which serves as a branching point for various BIA subclasses nih.gov.

Seco-berberine intermediates are crucial in the pathway towards this compound and related compounds. Specifically, compounds like 4'-O-desmethyl-3-O-acetylpapaveroxine are identified as seco-berbine pathway intermediates nih.govebi.ac.ukebi.ac.uk. These intermediates undergo further modifications, including ester hydrolysis and O-methylation, to progress towards the formation of hemiacetal structures that precede this compound.

The formation of the this compound core structure involves the transformation of protoberberine alkaloids into phthalide (B148349) isoquinoline (B145761) intermediates. This process often begins with the acetylation of (S)-1,13-dihydroxy-N-methylcanadine by acetyltransferase AT1, yielding (S)-1-hydroxy-13-O-acetyl-N-canadine nih.govresearchgate.net. This acetyl group is believed to act as a protective group, essential for subsequent hydroxylation activities by enzymes like CYP82X1 nih.govresearchgate.net.

Two cytochrome P450 enzymes, CYP82X2 and CYP82X1, are implicated in catalyzing hydroxylations at the C13 and C8 positions of the protoberberine scaffold, respectively researchgate.netresearchgate.netportlandpress.com. The hydroxylation at C8 induces ring opening and the formation of an aldehyde moiety. Following this, a carboxylesterase (CXE1) hydrolyzes the acetyl group, triggering a rearrangement that leads to the formation of a cyclic hemiacetal ebi.ac.ukresearchgate.netresearchgate.net. In the absence of a specific 4'-O-methylation step, this pathway leads to the formation of This compound hemiacetal nih.govebi.ac.ukebi.ac.uk.

The final steps in the conversion of hemiacetal precursors to this compound involve dehydrogenation reactions nih.govebi.ac.uk. Specifically, dehydrogenation of the respective hemiacetals leads to the formation of this compound. While not directly detailing this compound formation, a related process in noscapine (B1679977) biosynthesis involves FAD-catalyzed dehydrogenation of an exocyclic methylene (B1212753) to form a quinone methide intermediate nih.gov.

Identification and Characterization of Biosynthetic Enzymes

A suite of enzymes, including O-methyltransferases (OMTs) and cytochrome P450s, has been identified and characterized for their roles in BIA metabolism, with specific enzymes contributing to the this compound pathway.

O-Methyltransferases (OMTs) are critical for introducing methyl groups onto hydroxyl functionalities within alkaloid structures. In the context of phthalide isoquinoline metabolism leading to noscapine and related compounds like this compound, several OMTs have been characterized nih.govnih.gov.

Notably, OMT2 and OMT3, encoded by linked genes, form a heterodimer that is responsible for the 4'-methoxylation on the phthalide isoquinoline scaffold nih.govebi.ac.ukebi.ac.uk. This heterodimeric OMT is described as catalyzing reactions on seco-berberines scribd.com. The O-methylation of this compound or an upstream intermediate to generate noscapine is catalyzed by this MT2/MT3 (or OMT2/OMT3) heterodimer vdoc.pubresearchgate.net. Studies have shown that the suppression of OMT2 transcript levels leads to increased accumulation of this compound, highlighting its role in the pathway nih.govebi.ac.ukebi.ac.uk.

Other OMTs, such as SOMT1 (Scoulerine 9-O-methyltransferase 1), are involved in earlier steps of BIA biosynthesis, methylating scoulerine (B1208951) nih.gov. Norcoclaurine 6-O-methyltransferase (6OMT) also plays a role in BIA metabolism and has been shown to form functional heterodimers with OMT2 nih.govebi.ac.ukebi.ac.ukscribd.comgoogle.com.

Compound Table

Genetic and Molecular Regulation of Biosynthetic Genes

Transcriptional Regulation of BIA Biosynthesis

The production of secondary metabolites like BIAs in plants is tightly regulated at the transcriptional level, allowing plants to respond to developmental cues and environmental stimuli. A variety of transcription factors (TFs) orchestrate the expression of genes encoding the enzymes involved in BIA biosynthesis.

Key Transcription Factor Families: Research has identified several TF families that play crucial roles in regulating BIA biosynthesis. These include WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC families frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com.

WRKY Transcription Factors: The WRKY family, particularly group III members, has been extensively studied for its role in BIA regulation. For instance, in Papaver somniferum (opium poppy), the PsWRKY transcription factor has been shown to bind to W-box elements in the promoters of BIA pathway genes, such as tyrosine/DOPA decarboxylase (TYDC), thereby activating their transcription frontiersin.orgresearchgate.net. Similarly, in Nelumbo nucifera (lotus), the WRKY TFs NnWRKY70a and NnWRKY70b were found to positively regulate BIA biosynthesis by transactivating promoters of BIA pathway genes like NnTYDC, NnCYP80G, and Nn7OMT frontiersin.orgnih.gov.

Jasmonic Acid (JA) Signaling: Jasmonic acid (JA) is a plant hormone known to induce the biosynthesis of many secondary metabolites. JA-responsive TFs, including WRKYs, are often activated by JA, leading to the upregulation of BIA pathway genes mdpi.commdpi.comfrontiersin.org.

Co-regulation: Studies suggest that genes within specific BIA biosynthetic clusters may be co-expressed, indicating coordinated transcriptional regulation researchgate.net. Promoter analyses have revealed the presence of binding motifs for TFs like WRKY and MYB in BIA-related genes, supporting their role in co-regulating these pathways mdpi.com.

Heterologous Biosynthesis and Metabolic Engineering

The complexity and low yields of BIAs from natural sources present significant challenges for their industrial production. Metabolic engineering and synthetic biology offer powerful solutions by enabling the reconstruction and optimization of these pathways in heterologous microbial hosts.

Reconstruction of this compound Pathways in Microbial Hosts (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae (yeast) has emerged as a premier platform for the heterologous biosynthesis of complex plant natural products due to its well-characterized genetics, rapid growth, and established metabolic engineering tools frontiersin.orgresearchgate.netresearchgate.netcapes.gov.brscienceopen.comnih.govdntb.gov.uanih.govescholarship.orgpnas.orgresearchgate.net.

Noscapine Pathway Reconstitution: Significant progress has been made in reconstituting the entire biosynthetic pathway of noscapine, a BIA closely related to this compound, in yeast. This involves the expression of a large number of heterologous plant enzymes, often exceeding 30 enzymes, within a single yeast strain researchgate.netcapes.gov.brscienceopen.comdntb.gov.uanih.govescholarship.orgpnas.org. The pathway typically starts from simple precursors like norlaudanosoline, which is derived from tyrosine and dopamine researchgate.netcapes.gov.brscienceopen.comnih.govpnas.org.

Enzyme Identification and Expression: The successful reconstruction relies on identifying and functionally expressing genes encoding enzymes involved in the BIA pathway, including methyltransferases (e.g., this compound-4'-O-methyltransferase), cytochrome P450 monooxygenases (CYPs), and other key enzymes like norcoclaurine synthase (NCS) and berberine (B55584) bridge enzyme (BBE) frontiersin.orgresearchgate.netresearchgate.netcapes.gov.brscienceopen.comdntb.gov.uanih.govescholarship.orgscispace.com. The expression of plant-specific enzymes, particularly those localized to the endoplasmic reticulum (ER), has been successfully achieved in yeast pnas.org.

Engineering Strategies for Pathway Optimization

Enzyme and Pathway Engineering:

Expression Level Tuning: Optimizing the expression levels of individual pathway enzymes, including rate-limiting steps, is critical. This can involve adjusting gene copy numbers, using different promoters, or employing inducible expression systems frontiersin.orgnih.govescholarship.org. For example, increasing the copy number of bottleneck enzymes like 4'-O-methyltransferase (4′OMT) has led to improved (S)-reticuline titers nih.gov.

Enzyme Activity Enhancement: Strategies include protein engineering to improve enzyme efficiency and specificity, codon optimization for better expression in yeast, and ensuring proper enzyme localization frontiersin.orgresearchgate.netescholarship.org.

Cytochrome P450 Optimization: Plant P450 enzymes are often challenging to express functionally in yeast. Strategies to improve their activity include optimizing their N-termini for better expression and enhancing electron transfer by optimizing interactions with cytochrome P450 reductases (CPRs) escholarship.orgnih.gov.

Metabolic Network Integration: Optimizing the host's central metabolism to increase the supply of pathway precursors (e.g., dopamine, tyrosine) from simple carbon sources like glucose is crucial frontiersin.orgpnas.orgescholarship.org. This can involve engineering precursor synthesis pathways or enhancing cofactor regeneration, such as NADPH, which is essential for many P450 enzymes pnas.org.

Process Optimization:

Compartmentalization: Localizing enzymes within specific cellular compartments can improve pathway efficiency by concentrating substrates and enzymes frontiersin.orgescholarship.org.

Fermentation Conditions: Optimizing fermentation parameters, such as media composition, temperature, and aeration, can significantly boost product yields pnas.org.

These optimization efforts have led to dramatic improvements in production titers, with some pathways achieving over 18,000-fold increases pnas.org.

Production of Pathway Intermediates and Novel Derivatives via Synthetic Biology

Synthetic biology approaches not only enable the production of target compounds but also facilitate the generation of pathway intermediates and novel derivatives, opening avenues for drug discovery and development.

Production of Intermediates: Engineered microbial hosts can be designed to accumulate specific pathway intermediates that are otherwise difficult to obtain or are unstable. This provides valuable building blocks for further chemical or biological modification researchgate.netcapes.gov.brscienceopen.comdntb.gov.uanih.govescholarship.orgescholarship.org.

Generation of Novel Derivatives: By feeding engineered strains with modified precursor molecules (e.g., halogenated tyrosine derivatives), it is possible to biosynthesize novel alkaloid derivatives that may possess enhanced or altered pharmacological properties pnas.orgresearchgate.net. This capability allows for the exploration of chemical space around existing drug scaffolds, potentially leading to the discovery of new therapeutic agents. The ability to produce these compounds in a controlled microbial system also accelerates their availability for research and development researchgate.netcapes.gov.brscienceopen.comdntb.gov.uanih.govescholarship.orgescholarship.orgresearchgate.net.

Chemical Synthesis and Derivatization Strategies for Narcotoline and Analogs

Total Synthesis Approaches

Convergent and Diastereoselective Synthetic Routes

Convergent synthesis strategies are favored for their efficiency, as they involve the preparation of complex fragments that are later coupled together. This contrasts with linear synthesis, where the molecule is built step-by-step. For Narcotoline and its analogs, convergent approaches allow for the assembly of intricate ring systems and stereocenters in a more manageable fashion. Diastereoselective methods are crucial within these routes to control the formation of specific stereoisomers, ensuring the desired spatial arrangement of atoms, which is often critical for biological activity. While specific total syntheses of this compound are not detailed in the provided search snippets, general strategies for complex alkaloid skeletons often employ diastereoselective cyclizations and fragment couplings researchgate.netnih.gov.

Key Methodologies in this compound Skeleton Construction

The construction of the this compound skeleton, a phthalideisoquinoline alkaloid, involves the assembly of multiple fused ring systems. Key methodologies would typically include reactions that form carbon-carbon and carbon-nitrogen bonds to build the core heterocyclic structure. For related compounds like noscapine (B1679977), the biosynthesis involves hydroxylation and acetylation steps, suggesting that synthetic strategies might mimic these transformations or employ cyclization reactions to form the characteristic ring systems. For instance, the synthesis of related indole (B1671886) diterpenoids has utilized diastereoselective, intramolecular cyclopropanation and Prins cyclizations as key steps for forming complex motifs nih.gov. The construction of alkaloid skeletons often relies on sophisticated cyclization reactions, such as those involving enamide cyclization or cascade reactions, to efficiently build the molecular architecture beilstein-journals.orgrsc.org.

Semi-synthetic Transformations from Natural Precursors

Semi-synthesis offers a pathway to this compound and its derivatives by modifying naturally occurring compounds. Opium poppy (Papaver somniferum) is a rich source of various alkaloids, including phthalideisoquinolines. For example, this compound itself is identified as a component of opium poppy latex, alongside noscapine researchgate.net. While specific semi-synthetic routes starting from other natural precursors to yield this compound are not explicitly detailed in the provided snippets, the general principle involves using abundant natural products as starting scaffolds and applying targeted chemical modifications. For instance, codeine, another alkaloid from Papaver somniferum, is often derived from a semi-synthetic process via methylation of morphine researchgate.net. Similarly, thebaine serves as a precursor for various semi-synthetic opiates oup.commdpi.com.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs are driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved or novel properties. This involves understanding how specific structural modifications impact the molecule's behavior.

Rational Design Based on Structural Motifs

Rational design involves identifying key structural motifs within the this compound molecule that are crucial for its function or properties. Modifications are then strategically introduced at these positions. For example, in the broader context of alkaloid research, specific functional groups or ring systems are often targeted. In the case of noscapine biosynthesis, acetylation at C13, followed by C8 hydroxylation and subsequent hydrolysis and rearrangement, leads to cyclic hemiacetal intermediates like this compound hemiacetal researchgate.net. This suggests that the phthalideisoquinoline core and its oxygenation patterns are important structural features. Research on other classes of compounds, such as photoswitches, demonstrates how modifying specific structural motifs, like substituents on a pyrazole (B372694) ring, can significantly alter photophysical properties beilstein-journals.org. Similarly, in the design of anticancer agents based on noscapine analogs, modifications were made to the core structure to enhance tubulin polymerization activity and antiproliferative effects researchgate.net.

Exploration of Substituent Effects

The systematic exploration of substituent effects involves introducing various chemical groups at different positions on the this compound scaffold and evaluating the impact of these changes. This approach helps in understanding how electronic and steric properties of substituents influence the molecule's synthesis, stability, and biological activity. For instance, studies on other chemical classes have shown that substituents can dictate chemoselectivity in cycloaddition reactions and influence optical and redox properties rsc.orgasiaresearchnews.com. In the context of opioid alkaloids, modifications at positions like N-17 or C-6 have been explored to enhance analgesic activity and reduce side effects nih.gov. For this compound specifically, research might involve altering substituents on its aromatic rings or modifying functional groups to probe their role in any potential biological interactions or chemical reactivity. For example, a 7-nitro-narcotoline derivative has been mentioned as a functionalized analog produced from 3-nitro-L-tyrosine google.com.

Compound List

this compound

Noscapine

Codeine

Morphine

Thebaine

Oripavine

Morphinone

(+)-Tubocurarine

Sanguinarine

Reticuline

(S)-Norcoclaurine

Salutaridine

Salutaridinol

(±)-Englerin A

(+)-Shearinine G

(+)-Shearinine D

(+)-Isopsychotridine C

(+)-Oleoidine

(+)-Caledonine

(+)-Quadragemine H

(+)-Isopsychotridine B

(+)-Quadragemine I

(−)-Dihydrolycopodine

(−)-Lycopodine

Cephalotaxine

Cephalezomine H

(−)-Cephalocyclidin A

(±)-Isolaurepan

(±)-cis-Lauthisan

7-Nitro-narcotoline

3-Nitro-L-tyrosine

(S)-Canadine

Norlaudanosine

Tetrahydroberberrubine

Stylopine

Cheilanthifoline

Tetrahydropalmatine

N-acetylated phenylazopyrazoles (NAc-PAPs)

N-methylated phenylazopyrazoles (NMe-PAPs)

Unfunctionalized phenylazopyrazoles (NH-PAPs)

Azaperhydroazulene tropane-hederacine chimeras A and B

Halogenated codeine analogues

Pharmacological Investigations and Biological Mechanisms Preclinical

Target Identification and Receptor Binding Profiles

Narcotoline is chemically related to noscapine (B1679977) and is known to bind to similar receptors in the brain, suggesting a potential role as an antitussive agent. wikipedia.org Research has identified a this compound-4'-O-methyltransferase, which is proposed to be a unique heterodimer, as an enzyme involved in its biosynthesis. escholarship.orgdntb.gov.uaresearchgate.net The stereochemistry of such compounds is crucial in determining their pharmacological selectivity and binding affinity to various receptor subtypes. mdpi.com While detailed receptor binding profiles specific to this compound are not extensively documented in the public domain, its structural similarity to noscapine suggests a potential interaction with microtubule proteins. Noscapine itself is recognized as a tubulin-binding agent. researchgate.netnih.gov

Preclinical in vitro Cellular Studies

In the realm of preclinical research, in vitro studies have provided the initial framework for understanding this compound's effects at the cellular level. These investigations have explored its impact on fundamental cellular processes, including cell division, programmed cell death, and the intricate network of cellular signaling.

Effects on Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govwikipedia.org The progression through the different phases of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). wikipedia.orgmdpi.com While direct studies on this compound's effect on cell cycle progression are limited, its structural analog, noscapine, has been shown to arrest cells in the G2/M phase of the cell cycle. mdpi.com This arrest is a common mechanism for many anticancer agents that interfere with microtubule dynamics. nih.gov Given this compound's relationship to noscapine, it is plausible that it may exert similar effects on cell cycle progression.

Induction of Programmed Cell Death Pathways (Apoptosis)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. mdpi.com Many chemotherapeutic agents function by inducing apoptosis in cancer cells. mdpi.comresearchgate.netnih.gov Research on noscapine has demonstrated its ability to induce apoptosis in various cancer cell lines, including gastric and breast cancer. nih.govnih.gov This process is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. nih.govnih.gov Although specific studies on this compound-induced apoptosis are not widely available, the known pro-apoptotic effects of its close analog provide a strong rationale for investigating this pathway.

Impact on Microtubule Dynamics and Assembly

Microtubules are dynamic polymers essential for various cellular functions, including mitosis. nih.gov Agents that alter microtubule dynamics can inhibit cell division and are effective anticancer drugs. nih.govnih.gov Noscapine, a compound structurally similar to this compound, has been shown to alter microtubule dynamics, not by changing the polymer mass, but by increasing the time microtubules spend in a paused state. nih.govcolab.ws This subtle modulation of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. nih.gov Given the structural similarities, it is hypothesized that this compound may also influence microtubule assembly and dynamics.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, JNK, HIF-1α)

Cellular signaling pathways are complex networks that control various cellular processes. The transcription factors NF-κB and HIF-1α are key players in inflammation, immune responses, and cancer progression, often being activated under hypoxic conditions. researchgate.netfrontiersin.orgmdpi.comnih.gov Noscapine has been found to modulate several signaling pathways, including the JNK pathway, which is particularly effective in certain resistant cancers, and it can inhibit HIF-1α, leading to reduced expression of vascular endothelial growth factor (VEGF). mdpi.com The NF-κB pathway, which is crucial for cancer cell survival, is also influenced by noscapine. mdpi.com Crosstalk between HIF-1α and NF-κB is a well-established phenomenon in the tumor microenvironment. frontiersin.orgnih.govoncotarget.com While direct evidence for this compound's effect on these specific pathways is yet to be established, its structural relationship with noscapine suggests it may have similar modulatory effects.

Preclinical in vivo Animal Model Studies

Preclinical in vivo studies in animal models are crucial for evaluating the potential therapeutic efficacy and biological effects of a compound in a whole organism. nih.gov While specific in vivo studies focusing solely on this compound are not extensively reported, research on its close analog, noscapine, provides valuable insights. In vivo studies with noscapine have demonstrated significant antitumor activity in various cancer models, including melanoma, breast cancer, and lung cancer, often with minimal toxicity to the host. nih.govmdpi.comnih.gov For instance, noscapine treatment has been shown to inhibit tumor growth in xenograft mouse models of gastric cancer by inducing apoptosis. nih.gov These findings with noscapine suggest that this compound may also possess in vivo activity and warrant further investigation in animal models.

Exploration of Biological Activities in Disease Models (e.g., anti-tumor)

This compound is a phthalideisoquinoline alkaloid chemically related to noscapine. wikipedia.orgfoodb.cahmdb.cawikiwand.com Noscapine itself has been identified as a non-narcotic opium alkaloid that demonstrates anti-tumor properties. pnas.orgnih.govdntb.gov.ua It has been shown to inhibit the proliferation of various cancer cell lines and arrest the cell cycle, ultimately leading to programmed cell death (apoptosis). dntb.gov.uaresearchgate.netpatsnap.com Given the structural similarity, this compound is considered an analogue of noscapine and is of interest in cancer research. researchgate.netresearchgate.net

While extensive research has focused on noscapine and its derivatives, studies specifically isolating the anti-tumor effects of this compound are less common. pnas.orgresearchgate.net However, the known anti-cancer activities of noscapine provide a strong rationale for investigating this compound in similar models. Noscapine has shown efficacy in models of breast, lung, ovarian, prostate, and other cancers. mdpi.commdpi.complos.org For instance, it has been found to reduce tumor volume in animal xenograft models and can act synergistically with other chemotherapy agents like doxorubicin. mdpi.complos.org The mechanism often involves the modulation of microtubule dynamics, which are crucial for cell division. patsnap.com This action leads to mitotic arrest and the induction of apoptosis in rapidly dividing cancer cells. researchgate.netpatsnap.com

The table below summarizes the demonstrated anti-tumor activities of the closely related compound, noscapine, which suggest potential areas for the investigation of this compound.

| Cancer Model | Observed Effects of Noscapine | References |

| Breast Cancer | Induces apoptosis in MCF-7 and MDA-MB-231 cell lines; causes tumor regression in animal models. mdpi.commdpi.complos.org | mdpi.commdpi.complos.org |

| Lung Cancer | Reduces tumor volume in H460 non-small cell lung cancer xenografts. nih.gov | nih.gov |

| Ovarian Cancer | Induces apoptosis, associated with the JNK pathway. mdpi.com | mdpi.com |

| Prostate Cancer | Reduces primary and metastatic tumors in mouse models. mdpi.com | mdpi.com |

| Stomach Cancer | Reduces cell viability and induces apoptosis in various cell lines, including BGC823. mdpi.com | mdpi.com |

These findings underscore the potential of the noscapinoid class of compounds, including this compound, as anti-cancer agents. pnas.org Further research is required to delineate the specific anti-tumor profile and mechanisms of this compound itself.

Analysis of Mechanistic Effects in Animal Tissues

This compound's effects on animal tissues have been primarily understood through its relationship with noscapine, particularly regarding its antitussive (cough suppressant) action and its impact on smooth muscle. wikipedia.orgwikidoc.orgresearchgate.net Papaverine (B1678415), another related benzylisoquinoline alkaloid, is known for its smooth muscle relaxant properties. scribd.comotac.org.au

This compound binds to the same receptors in the brain as noscapine to exert its antitussive effect. wikipedia.orgfoodb.cawikiwand.comwikidoc.org Research on noscapine suggests this effect is mediated by sigma receptors. researchgate.net Furthermore, noscapine has been shown to have a specific antagonistic effect on bradykinin (B550075) receptors, which are involved in the cough reflex. researchgate.netportlandpress.com One study investigated the effect of noscapine on bradykinin-induced smooth muscle contraction in the isolated ileum of guinea pigs, a standard model for studying opioid and other drug effects on the gastrointestinal tract. researchgate.netnih.gov This research indicates that noscapinoids can modulate smooth muscle activity, which is consistent with the broader pharmacological profile of opium alkaloids. researchgate.net

The table below details the mechanistic effects observed for related compounds, which provides a basis for understanding this compound's potential actions.

| Tissue/System | Observed Effect of Related Alkaloids | Mechanism | References |

| Central Nervous System | Antitussive (Cough Suppression) | Binds to noscapine/sigma receptors in the brain. wikipedia.orgresearchgate.netresearchgate.net | wikipedia.orgresearchgate.netresearchgate.net |

| Smooth Muscle (Guinea Pig Ileum) | Inhibition of bradykinin-induced contraction (by Noscapine). researchgate.net | Antagonism of bradykinin B2 receptors. researchgate.netportlandpress.com | researchgate.netportlandpress.com |

| Vascular Smooth Muscle | Relaxation (by Papaverine). scribd.comotac.org.au | General smooth muscle relaxant action. scribd.comotac.org.au | scribd.comotac.org.au |

These preclinical findings suggest that this compound likely functions as a centrally-acting antitussive and may possess smooth muscle modulating properties, although direct studies on isolated animal tissues are needed for confirmation.

Interaction with Biological Systems beyond Mammalian Models

The utility of this compound has also been explored in non-mammalian biological systems, specifically in the context of laboratory and biotechnological applications.

Applications in Tissue Culture Media

This compound has been utilized as a component in tissue culture media. wikipedia.orgfoodb.cahmdb.cawikidoc.orgmagersandquinn.com This application is documented in a patent for a composition and method designed for culturing potentially regenerative cells and functional tissue-organs in vitro. This suggests a role for this compound in supporting the growth and maintenance of mammalian or human cells in a laboratory setting, potentially for applications in regenerative medicine.

Separately, plant tissue culture is a widely used technology for the production of valuable plant-derived metabolites, including various alkaloids. fao.org Research has been conducted on producing morphinan (B1239233) alkaloids like codeine and thebaine from cell cultures of Papaver somniferum and Papaver bracteatum. fao.orgle.ac.uk While these efforts have had limited success with undifferentiated cells, it highlights the importance of plant biotechnology in producing compounds like this compound. le.ac.uk Tobacco has often been used as a model system for developing tissue culture techniques that can be applied to other plants. researchgate.net The application of this compound in culture media for regenerative purposes is distinct from the use of tissue culture to produce this compound. wikipedia.org

Structure Activity Relationship Sar Studies of Narcotoline and Its Derivatives

Correlating Structural Modifications with Biological Activity

The exploration of how structural modifications impact the biological activity of alkaloids like Narcotoline and its analogs is a cornerstone of medicinal chemistry. Studies on noscapine (B1679977) derivatives, for instance, have demonstrated that targeted alterations to the core scaffold can lead to enhanced or altered biological effects. For example, the introduction of specific functional groups or modifications to existing moieties has been shown to influence antiproliferative activity against various cancer cell lines.

Noscapine Analogues and Activity: Research has indicated that modifications to the noscapine structure can yield derivatives with improved biological profiles. For instance, QSAR modeling has suggested that the introduction of an azido (B1232118) group at position 9 of noscapine, or its reduced counterpart, can lead to increased potency. researchgate.net Furthermore, a broad range of structural modifications to the noscapine scaffold has resulted in analogues exhibiting significantly enhanced antiproliferative effects across diverse cancer cell lines. nih.gov

These findings, though primarily focused on noscapine, highlight a critical principle: subtle changes in molecular architecture can translate into substantial differences in biological efficacy, guiding the rational design of new therapeutic agents within this alkaloid family.

Table 1: Structural Modifications and Biological Activity in Related Alkaloids

| Modification | Reported Effect on Activity | Compound Class | Citation |

| Introduction of an azido group at position 9 | Increased potency (predicted by QSAR) | Noscapine analogues | researchgate.net |

| Various modifications to the scaffold | Improved antiproliferative profiles | Noscapine analogues | nih.gov |

| Incorporation of a biaryl pharmacophore | Potent tubulin binding, anticancer activity | Noscapine derivatives | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate specific structural features of molecules with their observed biological activities. By analyzing a series of compounds and their associated activities, QSAR models can predict the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process. For alkaloids like this compound, QSAR can help identify key structural descriptors that are critical for target interaction and efficacy.

QSAR in Alkaloid Research: QSAR studies have been employed to predict the activity of various alkaloid derivatives. For instance, models have been developed to assess narcotic activity using topological indices derived from weighted line graphs, demonstrating the utility of computational approaches in understanding structure-activity relationships. scholars.direct In the context of noscapine, QSAR has been instrumental in identifying potent analogues, such as those with an azido substitution, suggesting that computational predictions can guide synthetic efforts towards more active compounds. researchgate.net

Pharmacophore Development and Molecular Docking

Pharmacophore modeling and molecular docking are powerful computational techniques used to understand how molecules interact with their biological targets at a molecular level. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. Molecular docking simulates the binding of a ligand (e.g., this compound or its derivative) to a target protein, predicting binding affinity and mode.

Pharmacophore Design and Docking: The rational design of drug candidates often involves identifying a pharmacophore and then docking potential molecules into the target's binding site. For noscapine derivatives, a biaryl pharmacophore has been incorporated to achieve potent tubulin binding, contributing to their anticancer activity. nih.gov Studies involving related morphinan (B1239233) alkaloids have utilized molecular docking to investigate interactions with the μ-opioid receptor (MOR), revealing the importance of hydrophobic interactions with residues like M151 and V236, and hydrogen bonding involving phenolic hydroxyl groups with residues such as H297. nih.gov These studies exemplify how understanding molecular interactions through docking can inform SAR by highlighting critical binding features.

Table 2: Pharmacophore Features and Molecular Docking Insights

| Feature/Interaction | Significance | Example Compound Class | Target | Citation |

| Biaryl pharmacophore | Potent tubulin binding, anticancer activity | Noscapine derivatives | Tubulin | nih.gov |

| Hydrophobic interactions | Contributes to binding affinity | Morphinans | μ-Opioid Receptor (MOR) | nih.gov |

| Hydrogen bonding | Conserved interaction, receptor binding | Morphinans | μ-Opioid Receptor (MOR) | nih.gov |

| Specific substituent effects | Modulates binding orientation & affinity | Morphinan derivatives | μ-Opioid Receptor (MOR) | nih.gov |

Stereochemical Influences on Activity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a critical role in biological activity. Different stereoisomers of a compound can exhibit vastly different pharmacological properties, including potency, efficacy, and even toxicity, due to their distinct spatial orientations and interactions with chiral biological targets.

Stereochemistry of this compound: The absolute stereochemistry of this compound and its related compound, narcotine, has been a subject of investigation. zenodo.org This is fundamental, as the precise three-dimensional configuration of a molecule dictates how it fits into a biological receptor or enzyme active site.

General Stereochemical Impact: In general drug action, enantiomers (non-superimposable mirror images) are often considered as distinct entities, as one enantiomer may be highly active while the other is inactive or even harmful. numberanalytics.comuou.ac.innih.gov For example, molecular docking studies on donepezil (B133215) enantiomers have revealed distinct differences in their binding orientations and interactions with target enzymes, illustrating how stereochemistry influences molecular recognition. mdpi.com Furthermore, enzymes involved in alkaloid biosynthesis, such as N-methyltransferases, can exhibit stereospecificity, meaning they preferentially process one stereoisomer over another, thereby influencing the final product's stereochemical composition. scholaris.ca

Table 3: Stereochemical Influence on Biological Activity

| Stereochemical Aspect | Impact on Activity | Example/Context | Citation |

| Enantiomers | Can exhibit different potencies, efficacies, or adverse effects | General drug action; Thalidomide | numberanalytics.comuou.ac.innih.gov |

| Absolute Configuration | Crucial for specific receptor interactions and biological function | Mentioned for this compound and Narcotine | zenodo.org |

| Stereoisomers | Can show distinct binding orientations and interactions | Donepezil enantiomers docked into hBChE active site | mdpi.com |

| Enzyme Stereospecificity | Influences the stereochemical outcome of biochemical reactions | N-methylation in alkaloid biosynthesis | scholaris.ca |

Compound List:

this compound

Noscapine

Morphinan

Morhinans

Donepezil

Narcosine

Capval

Coscopin

Terbenol

Tusscapine

Narcompren

9-azido-noscapine

Advanced Analytical Methodologies in Narcotoline Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of narcotoline analysis, enabling its separation from a myriad of other alkaloids present in opium extracts. The choice of chromatographic technique depends on the specific analytical goal, whether it be routine purity assessment, high-throughput screening, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of this compound and other opium alkaloids. These methods offer excellent resolution, reproducibility, and the flexibility to be coupled with various detectors.

A common approach for the separation of opium alkaloids involves reversed-phase chromatography, typically utilizing a C18 stationary phase. The mobile phase composition is critical for achieving optimal separation and often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to resolve complex mixtures of alkaloids with differing polarities.

One validated HPLC method for the quantification of this compound in deproteinized plasma utilizes a coupled-column system. This method employs a polar precolumn followed by a hydrophobic analytical column, achieving a limit of quantitation of 20 ng/mL.

| Parameter | HPLC Method 1 | UPLC Method 1 |

| Column | Coupled-column: Polar precolumn (-CN) and C18 analytical column | Not specified |

| Mobile Phase | Acidic mobile phase with a low acetonitrile content for the precolumn; acidic buffer with a high acetonitrile content and a counter-ion for the analytical column. | Not specified |

| Detection | UV at 310 nm | Q-TOF MS |

| Application | Quantification of this compound, noscapine (B1679977), and cotarnine in plasma | Profiling of principal and minor opium alkaloids |

Interactive Data Table: HPLC/UPLC Methods for this compound Analysis (Please note: This is a simplified representation. For detailed interactive features, specific software would be required.)

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of opium alkaloids. However, due to the relatively low volatility and thermal lability of many alkaloids, including this compound, derivatization is often a necessary step to improve their chromatographic behavior. Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (TMS) group, increasing the volatility of the analyte.

GC analysis is typically performed on capillary columns with non-polar or semi-polar stationary phases. The temperature of the GC oven is programmed to increase during the analysis to facilitate the elution of compounds with different boiling points.

While specific GC methods for this compound are not extensively detailed in readily available literature, methods for the closely related alkaloid, narcotine (noscapine), provide a strong indication of suitable parameters. For instance, GC-MS has been used to detect narcotine in poppy seeds, confirming its identity by retention time and ion ratios.

Two-Dimensional Liquid Chromatography (2D-LC)

For highly complex samples where single-dimension chromatography may not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power. In 2D-LC, a fraction from the first chromatographic separation (the first dimension) is transferred to a second column with a different stationary phase for further separation (the second dimension). This orthogonality in separation mechanisms significantly increases peak capacity.

While specific applications of 2D-LC for the analysis of this compound are not widely reported, the technique has been successfully applied to the separation of other complex alkaloid mixtures. For instance, a 2D-LC method has been developed for the determination of Gelsemium alkaloids in honey, demonstrating the potential of this technique for resolving target analytes from a challenging matrix. This suggests that 2D-LC could be a valuable tool in future this compound research, particularly for the analysis of trace amounts in intricate biological or botanical samples.

Chiral Chromatography for Enantiomeric Purity

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). As enantiomers can exhibit different pharmacological and toxicological properties, their separation and individual quantification are of significant importance. Chiral chromatography is the primary technique used to achieve this separation.

This is typically accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including isoquinoline (B145761) alkaloids. The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques, particularly when coupled with chromatographic separation, are indispensable for the definitive identification and precise quantification of this compound.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS, LC-MS/MS, Q-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, can reveal its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. The electron ionization (EI) source is commonly used, which generates characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. GC-MS has been instrumental in the detection of narcotine in various matrices, and similar approaches would be applicable to this compound, likely after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with mass spectrometry has become the gold standard for the analysis of a wide range of compounds, including this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and non-volatile molecules.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. In an LC-MS/MS experiment, a specific ion (the precursor ion) of the analyte is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for the accurate quantification of the target analyte even in complex matrices with high background noise.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS): UPLC coupled with Q-TOF MS is a high-resolution mass spectrometry (HRMS) technique that provides very accurate mass measurements. This high mass accuracy allows for the determination of the elemental composition of an unknown compound and its fragments, which is invaluable for structural elucidation and the identification of novel compounds. UPLC-Q-TOF MS has been successfully used for the profiling of principal and minor alkaloids in opium, which would include this compound. nih.gov

The fragmentation of phthalideisoquinoline alkaloids in the mass spectrometer provides crucial structural information. For narcotine, a characteristic fragment ion at m/z 220 is often observed. While a detailed fragmentation pattern for this compound is not extensively published, it is expected to exhibit similar fragmentation pathways to narcotine, involving cleavage of the bond between the isoquinoline and phthalide (B148349) moieties.

| Technique | Ionization Method | Key Application for this compound |

| GC-MS | Electron Ionization (EI) | Identification based on fragmentation patterns (after derivatization). |

| LC-MS | Electrospray Ionization (ESI) | Separation and detection of the intact molecule. |

| LC-MS/MS | ESI with Collision-Induced Dissociation (CID) | Highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). |

| UPLC-Q-TOF MS | ESI | High-resolution mass analysis for structural elucidation and identification in complex mixtures. |

Interactive Data Table: Mass Spectrometry Techniques in this compound Research (Please note: This is a simplified representation. For detailed interactive features, specific software would be required.)

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By mapping the magnetic fields around atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.

¹H NMR Spectroscopy : Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals are used to piece together the structure.

¹³C NMR Spectroscopy : This technique provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). While ¹³C has a low natural abundance, modern techniques allow for clear spectra.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence), are vital for establishing connectivity. COSY reveals proton-proton couplings, while HMQC/HSQC correlates protons with the carbons they are directly attached to, allowing for definitive assignment of the complex spectral data. Though specific, detailed spectral assignments for this compound are published, they are not always readily accessible; however, the expected chemical shifts can be predicted based on the known structure and general principles of NMR. scholaris.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of this compound

| Structural Feature | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.0 - 7.5 | Signals from the two substituted benzene rings. |

| Methoxyl (-OCH₃) Protons | ¹H | 3.5 - 4.0 | Two distinct singlet signals are expected. |

| Methylenedioxy (-O-CH₂-O-) Protons | ¹H | ~5.9 | A characteristic singlet for the two equivalent protons. |

| N-Methyl (N-CH₃) Protons | ¹H | ~2.5 | A singlet corresponding to the methyl group on the nitrogen. |

| Lactone Carbonyl (C=O) | ¹³C | 165 - 175 | Characteristic downfield shift for a carbonyl carbon in a five-membered ring. |

| Aromatic Carbons | ¹³C | 100 - 150 | Multiple signals corresponding to the carbons of the aromatic systems. |

| Methoxyl (-OCH₃) Carbons | ¹³C | 55 - 65 | Signals for the two methoxy group carbons. |

| Methylenedioxy (-O-CH₂-O-) Carbon | ¹³C | ~101 | A characteristic signal for the methylene (B1212753) carbon flanked by two oxygens. |

| N-Methyl (N-CH₃) Carbon | ¹³C | ~45 | Signal for the methyl carbon attached to the nitrogen. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of a molecule with conjugated systems or non-bonding electrons that can absorb energy in this region. This compound possesses several chromophores, including its substituted aromatic rings and the phthalide system, which give it a characteristic UV spectrum. The wavelength of maximum absorbance (λmax) is a key feature used for identification and quantification.

Table 2: Primary Chromophores in this compound and Their Typical UV Absorption

| Chromophore | Typical λmax Range (nm) |

| Substituted Benzene Ring 1 (Dimethoxyphthalide moiety) | 280 - 320 |

| Substituted Benzene Ring 2 (Hydroxydioxolo moiety) | 285 - 295 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It works by measuring the vibrations of bonds, which absorb IR radiation at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule. The IR spectrum of this compound would clearly show absorptions corresponding to its key functional groups.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Lactone Carbonyl (C=O) | C=O Stretch | 1750 - 1770 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asymmetric) | Strong |

| Ether (Ar-O-CH₃) | C-O Stretch | 1020 - 1075 (symmetric) | Strong |

Method Development and Validation for Research Applications

To accurately quantify this compound in complex matrices such as poppy straw or biological samples, it is essential to develop and validate robust analytical methods. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a detector (e.g., UV or Mass Spectrometry) are commonly used. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the results. Key validation parameters are established by international guidelines.

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, other alkaloids). | The analyte peak should be well-resolved from other peaks and show no interference at its retention time in blank samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery. | Typically 80-120% recovery for complex matrices. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of at least 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of at least 10:1; precision and accuracy criteria must be met. |

Advanced Techniques for Metabolite Profiling and Pathway Analysis

Understanding the biosynthesis of this compound is critical for metabolic engineering and crop improvement efforts in opium poppy (Papaver somniferum). nih.gov Advanced analytical techniques are central to metabolite profiling, which involves the comprehensive identification and quantification of all small molecules in a biological system.

This compound is a key intermediate in the biosynthetic pathway leading to the anticancer alkaloid noscapine. latrobe.edu.au The final step in noscapine synthesis involves the methylation of this compound's phenolic hydroxyl group. ethernet.edu.et Elucidating this and other steps in the complex network of benzylisoquinoline alkaloid pathways requires powerful tools.

Metabolite Profiling : Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR are used for the broad analysis of metabolites in different plant tissues or genetically modified variants. nih.gov LC-MS is particularly sensitive for detecting low-abundance compounds like this compound in complex extracts, while NMR can provide a quantitative snapshot of both primary and secondary metabolites. nih.govscispace.com

Functional Genomics : To identify the genes responsible for specific biochemical reactions, researchers use a functional genomics approach. This involves comparing the transcriptomes (all expressed genes) and metabolomes (all metabolites) of different poppy cultivars. scholaris.caresearchgate.net For example, a cultivar with high levels of noscapine and low levels of this compound would be expected to show high expression of the gene encoding the specific O-methyltransferase that catalyzes this conversion.

Virus-Induced Gene Silencing (VIGS) : This is a powerful technique used to confirm gene function. By silencing a candidate gene in the plant, researchers can observe the effect on the alkaloid profile. scispace.com If silencing a specific O-methyltransferase gene leads to an accumulation of this compound and a decrease in noscapine, it provides strong evidence for that gene's role in the pathway. scispace.com

Historical Perspectives on Narcotoline Scientific Research

Early Discoveries and Isolation from Opium

Narcotoline is an alkaloid found within the opium poppy, Papaver somniferum nih.govhmdb.cawikipedia.orgfoodb.cawikidoc.orgwikiwand.com. It belongs to the phthalideisoquinoline class of compounds and is chemically related to noscapine (B1679977), another well-known opium alkaloid hmdb.cawikipedia.orgfoodb.cawikidoc.orgwikiwand.com. The history of opium alkaloid research dates back to the early 19th century, with the isolation of morphine by Friedrich Wilhelm Adam Sertürner in 1804 wikipedia.orgoup.com, followed by codeine by Pierre Jean Robiquet in 1832 wikipedia.org. Noscapine, originally known as narcotine, was purified around the turn of the 19th century, with Pierre-Jean Robiquet credited for its isolation in 1817 wikipedia.orgnih.gov.

While the precise date of this compound's initial isolation is not as prominently documented as that of morphine or noscapine, it was recognized as a component of the opium poppy by the mid-20th century mdpi.comunodc.org. Early research indicated that this compound is present in the latex of the opium poppy, with specific cultivars showing varying concentrations. For instance, studies in the 1950s and later revealed that culinary strains of P. somniferum, cultivated for poppy seeds, tend to accumulate higher levels of this compound and noscapine compared to pharmaceutical strains optimized for morphine and codeine production wikipedia.orgcapes.gov.br. Early methods for isolating this compound involved extraction from poppy latex, such as from the cv Marianne, using solvents like methanol, followed by separation techniques like thin-layer chromatography (TLC) nih.gov.

Evolution of Research Interests and Methodologies

The scientific investigation of this compound has progressed through distinct phases, reflecting advancements in analytical chemistry and biochemistry. Initially, research focused on the isolation and characterization of alkaloids present in opium poppy. As analytical techniques improved, more sophisticated methods were developed for identifying and quantifying these compounds.

By the 1980s, techniques such as High-Performance Liquid Chromatography (HPLC) were being employed to analyze the alkaloid profiles of Papaver somniferum and to study the inheritance patterns of major opium alkaloids, including this compound researchgate.net. These methods allowed for more precise determination and comparison of alkaloid content across different plant varieties and under various cultivation conditions researchgate.net.

More recent research interests have shifted towards understanding the intricate biosynthetic pathways of opium alkaloids. This compound has been identified as a key intermediate or precursor in the biosynthesis of noscapine nih.govcapes.gov.brnih.govdntb.gov.uapnas.org. This has spurred the development of advanced methodologies, including radioactive tracing, enzyme isolation, molecular cloning, and functional genomics approaches like virus-induced gene silencing oup.com. Furthermore, contemporary research has extended to reconstituting these complex plant biosynthetic pathways in microbial hosts, such as Saccharomyces cerevisiae (yeast), to study and potentially engineer the production of these valuable compounds capes.gov.brnih.govpnas.org.

Contributions of Key Research Groups and Scientific Endeavors

The scientific understanding of this compound has been shaped by the contributions of numerous research groups and individual scientists. In Hungary, significant efforts were made by researchers at the Institute of Organic Chemistry of KLTE (now the University of Debrecen), including Rezső Bognár, Sándor Makleit, and Sándor Berényi. Their work, often in collaboration with the Alkaloida Chemical Company, focused on optimizing extraction technologies and improving yields of various opium alkaloids, with this compound being among those studied for enhanced production mdpi.com.

Research into the biosynthetic pathways involving this compound, particularly in relation to noscapine, has benefited from the foundational work of scientists such as Battersby and Hirst, who conducted early in vivo feeding experiments with labeled precursors nih.gov. Later investigations by researchers like Gözler and Sariyar further elucidated these complex biochemical routes nih.gov. Analytical advancements were driven by scientists like Cerny, Khanna, and Shukla, who developed and applied chromatographic methods like TLC and HPLC for the determination and study of this compound and other opium alkaloids in the late 20th century researchgate.net.

Context within Broader Opium Alkaloid Research History

This compound's scientific journey is intrinsically linked to the extensive historical research on opium alkaloids, a field that commenced with the isolation of morphine in the early 19th century wikipedia.orgoup.com. Following the identification of morphine and codeine, noscapine was discovered, and subsequent investigations revealed this compound as another significant alkaloid present in Papaver somniferum wikipedia.org. This compound is classified within the phthalideisoquinoline alkaloid family, to which noscapine also belongs hmdb.cafoodb.ca.

Comparative studies have revealed significant differences in alkaloid profiles across various cultivars of Papaver somniferum. For instance, research has indicated that culinary strains of the poppy often exhibit higher concentrations of this compound and noscapine, in contrast to pharmaceutical strains that are selectively bred for increased yields of morphine and codeine wikipedia.orgcapes.gov.br.

The role of this compound has become clearer through research into the biosynthetic pathways of other major opium alkaloids, most notably noscapine. It is now understood to function as an intermediate or precursor in the enzymatic cascade leading to the formation of noscapine nih.govcapes.gov.brnih.govdntb.gov.uapnas.org. This understanding places this compound within the broader scientific endeavor to map and elucidate the complex processes by which plants synthesize these pharmacologically vital compounds.

Table 1: Comparative Alkaloid Content in Papaver somniferum Cultivars

This table illustrates the differential accumulation of major alkaloid classes in two distinct cultivars of Papaver somniferum, highlighting the relative abundance of this compound and noscapine in culinary strains compared to pharmaceutical strains.

| Alkaloid Class / Specific Alkaloid | Condiment Cultivar (e.g., Marianne) | Pharmaceutical Cultivar (e.g., Elite) |

| Phthalideisoquinolines | ||

| This compound | High abundance | Lower abundance |

| Noscapine | High abundance | Lower abundance |

| Morphinans | ||

| Morphine | Lower abundance | High abundance |

| Codeine | Lower abundance | High abundance |

| Thebaine | Lower abundance | High abundance |

| Total Phthalideisoquinolines | ~80.5% of latex alkaloids | Not specified, but lower than elite |

| Total Morphinans | ~18.8% of latex alkaloids | ~91.2% of latex alkaloids |

Note: Percentages are approximate and based on available research findings comparing different cultivars wikipedia.orgcapes.gov.br.

Compound List:

this compound

Noscapine (also historically referred to as Narcotine)

Morphine

Codeine

Thebaine

(S)-Norcoclaurine

(S)-Reticuline

(S)-Scoulerine

(S)-Canadine

(S)-N-methylcanadine

Narceine

Neopine

Porphyroxine-meconidine

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Biosynthetic Steps and Regulatory Mechanisms

While significant progress has been made in understanding the biosynthesis of benzylisoquinoline alkaloids (BIAs), including noscapine (B1679977) and its related compounds like Narcotoline, several gaps remain in fully mapping this compound's complete biosynthetic pathway nih.govresearchgate.netscholaris.canih.gov. Research efforts are focused on identifying the precise enzymatic steps and the genes responsible for the conversion of known precursors to this compound. Specifically, intermediates between (S)-N-methylcanadine and this compound are not yet fully characterized nih.govresearchgate.net. Future research should aim to identify the enzymes involved in these uncharacterized steps, potentially through genomic and proteomic analyses of Papaver somniferum chemotypes with high this compound content. Understanding the regulatory mechanisms that control this compound production in plants, such as transcriptional regulation, post-translational modifications, and the influence of environmental factors, is also crucial. Investigating gene clusters associated with BIA biosynthesis may reveal coordinated regulation of this compound production researchgate.net.

Design and Synthesis of Advanced this compound Analogs

The chemical structure of this compound presents opportunities for the design and synthesis of novel analogs with potentially enhanced or altered biological activities. Structure-activity relationship (SAR) studies are essential to understand how modifications to the this compound scaffold affect its interaction with biological targets. Future research could involve synthetic chemistry approaches to create libraries of this compound derivatives, exploring variations in functional groups, stereochemistry, and ring structures. Computational chemistry and molecular modeling can aid in the rational design of analogs predicted to have improved efficacy, selectivity, or pharmacokinetic properties. Such research could lead to the development of new therapeutic agents or valuable research tools.

Comprehensive Mechanistic Characterization at a Molecular Level